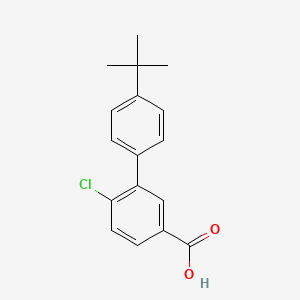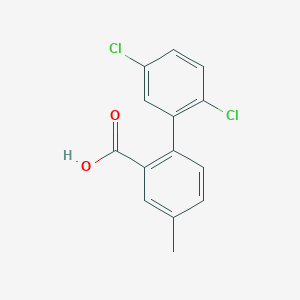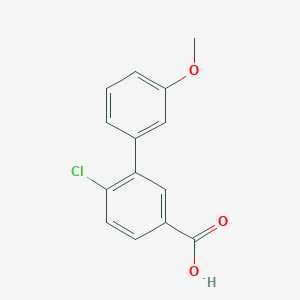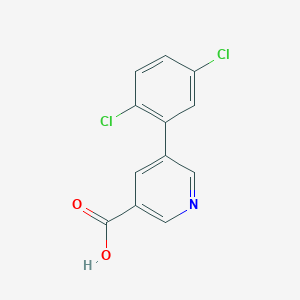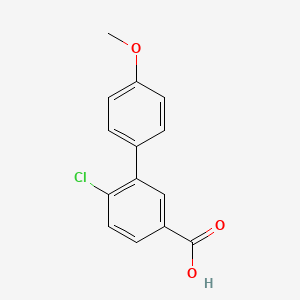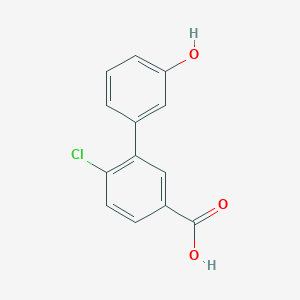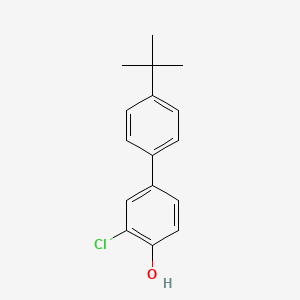
2-Chloro-4-(4-t-butylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-t-butylphenyl)phenol, 95% (2C4TP95) is a synthetic phenol compound used in the synthesis of a variety of organic compounds. It is a colorless solid that is soluble in many organic solvents. The compound has a variety of applications in scientific research, including in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
2-Chloro-4-(4-t-butylphenyl)phenol, 95% has a variety of applications in scientific research. For example, it has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a catalyst in organic synthesis. Additionally, 2-Chloro-4-(4-t-butylphenyl)phenol, 95% has been used as a precursor to the synthesis of other compounds, such as 2-chloro-4-methylphenol and 4-t-butyl-2-chlorophenol.
Mechanism of Action
2-Chloro-4-(4-t-butylphenyl)phenol, 95% is an electrophilic reagent, meaning that it reacts with nucleophilic species, such as amines and thiols, to form a covalent bond. The reaction proceeds through a substitution mechanism, in which the chlorine atom of 2-Chloro-4-(4-t-butylphenyl)phenol, 95% is replaced by the nucleophilic species.
Biochemical and Physiological Effects
2-Chloro-4-(4-t-butylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-t-butylphenyl)phenol, 95% is a useful reagent for organic synthesis due to its low cost, availability, and stability. It is also relatively easy to handle and store. However, the compound is sensitive to light and air and must be stored in a dark, airtight container. Additionally, the compound is water-soluble and may be difficult to separate from the reaction mixture.
Future Directions
In the future, 2-Chloro-4-(4-t-butylphenyl)phenol, 95% could be used in the synthesis of new compounds, such as polymers and nanomaterials. It could also be used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Additionally, the compound could be used as a reagent in the synthesis of other organic compounds, such as polyols and polyurethanes. Finally, 2-Chloro-4-(4-t-butylphenyl)phenol, 95% could be used in the development of new analytical techniques, such as liquid chromatography and mass spectrometry.
Synthesis Methods
2-Chloro-4-(4-t-butylphenyl)phenol, 95% is synthesized by the reaction of 4-t-butylphenol (3-methyl-2-buten-1-ol) and chlorine in an aqueous medium. The reaction is typically conducted at a temperature of 140°C and a pressure of 1.5 atmospheres. The reaction produces 2-Chloro-4-(4-t-butylphenyl)phenol, 95% as a pale yellow solid.
properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(17)10-12/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHICKPPDWWKOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653532 |
Source


|
| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1175917-20-0 |
Source


|
| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


